N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Description
N-[(1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule characterized by a fused indazole core modified with a cyclopentyl group and a tetrahydro-1H-indazole moiety. The structure is further functionalized with a 2,5-dimethylfuran-3-carboxamide group via a methylene linker.
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-13-11-17(14(2)25-13)20(24)21-12-18-16-9-5-6-10-19(16)23(22-18)15-7-3-4-8-15/h11,15H,3-10,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPDFOKKBXRWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrahydroindazole core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the cyclopentyl group: This step often involves alkylation reactions using cyclopentyl halides or similar reagents.
Attachment of the dimethylfuran carboxamide group: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA interaction: Potential interactions with genetic material, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The target compound and the sulfonamide derivative share the indazole core and cyclopentyl substituent, but differ in their terminal functional groups (carboxamide vs. sulfonamide).
- The thiazole derivative replaces the indazole core with a thiazole ring and incorporates a chlorobenzyl group, increasing hydrophobicity. Both and the target compound retain the 2,5-dimethylfuran-3-carboxamide moiety, suggesting a possible role in target engagement.
Key Observations :
- The thiazole derivative exhibits a high synthetic yield (93%) and well-defined melting point (140–141°C), indicative of a robust synthetic protocol. Its elemental analysis shows minor deviations (<0.2% for C, H, N), likely due to trace impurities .
- The sulfonamide derivative has a significantly higher molecular weight (443.48 g/mol) due to the trifluoromethoxybenzenesulfonamide group, which may impact solubility and bioavailability compared to the target compound .
Implications of Structural Variations
- Bioactivity : The indazole core in the target compound and may target similar biological pathways (e.g., kinase inhibition), while the thiazole derivative could exhibit divergent activity due to its distinct heterocycle.
- Solubility : The carboxamide group in the target compound and may improve aqueous solubility compared to the sulfonamide in , which is more polar but sterically bulky.
- Synthetic Complexity : The cyclopentyl-indazole scaffold in the target compound and likely requires multi-step alkylation or cyclization, whereas the thiazole derivative employs a simpler coupling strategy .
Biological Activity
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structural formula is represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 357.4 g/mol
- CAS Number : 1448031-13-7
The presence of the indazole moiety and the furan carboxamide group contributes to its unique biological profile. The cyclopentyl group enhances lipophilicity, which may improve bioavailability and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that indazole derivatives exhibit significant antitumor activity. For instance, a related study involving indazole derivatives demonstrated that compounds with similar structures could inhibit various cancer cell lines effectively. The compound this compound has been hypothesized to possess similar properties due to its structural characteristics.
Case Study: Indazole Derivatives
In a study evaluating the antitumor effects of indazole derivatives:
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 6o | K562 | 5.15 | 6.43 |
| 6o | A549 | 12.34 | 8.21 |
| 6o | PC-3 | 10.56 | 7.12 |
The compound 6o showed promising results against the K562 leukemia cell line with an IC50 value of 5.15 µM, indicating potent antitumor activity while exhibiting selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Apoptosis Regulators : The compound may modulate apoptosis pathways by inhibiting Bcl-2 family proteins and activating pro-apoptotic factors like Bax.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, preventing proliferation.
- Impact on Signaling Pathways : Interference with critical signaling pathways such as the p53/MDM2 pathway has been observed in related compounds .
Monoamine Oxidase Inhibition
Indazole derivatives have also been identified as selective inhibitors of monoamine oxidase B (MAO-B), which plays a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially benefiting conditions like Parkinson's disease and depression.
Comparison of MAO-B Inhibition Potency
| Compound | IC50 (nM) | Selectivity (MAO-B/MAO-A) |
|---|---|---|
| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | 0.227 | >5700-fold |
| N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide | 1.59 | >6000-fold |
These findings suggest that derivatives similar to this compound may possess valuable therapeutic properties targeting MAO-B .
Q & A
Q. What are the optimal synthetic routes for N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the tetrahydroindazole core via cyclization of substituted hydrazines with cyclic ketones under acidic conditions.
- Step 2 : Introduction of the cyclopentyl group via nucleophilic substitution or alkylation, requiring anhydrous conditions and catalysts like KCO.
- Step 3 : Carboxamide linkage using coupling reagents (e.g., EDC/HOBt) between the indazole-methyl intermediate and 2,5-dimethylfuran-3-carboxylic acid.
Critical parameters include temperature control (40–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs). Purity is verified via HPLC (>95%) and NMR spectroscopy .
Q. How should researchers characterize the structural integrity of this compound to confirm its identity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; furan methyl groups at δ 2.2–2.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] calculated for CHNO: 340.2024).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved in pharmacological studies?
- Methodological Answer :
- Dose-Response Analysis : Perform IC assays across varying concentrations to distinguish nonspecific binding from target-specific effects.
- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based reporter systems (e.g., luciferase assays for receptor activity).
- Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to enzymes (e.g., bacterial metabolic targets) vs. receptors (e.g., GPCRs).
Contradictions often arise from assay interference by the dimethylfuran moiety; include control experiments with furan-free analogs .
Q. What strategies are effective for improving the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- Pro-drug Design : Mask polar groups (e.g., amide) with labile esters or phosphates to enhance bioavailability.
- Isotope Labeling : Use C or H isotopes in the cyclopentyl group to track metabolic pathways via LC-MS/MS.
- Microsomal Stability Assays : Incubate with liver microsomes (human/rodent) to identify vulnerable sites (e.g., furan ring oxidation). Adjust substituents (e.g., fluorination) to block metabolic hotspots .
Q. How do solvent polarity and pH impact the compound’s stability during long-term storage?
- Methodological Answer :
- Stability Studies : Store samples in DMSO-d or acetonitrile at –20°C, and monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
- pH Profiling : Test stability in buffers (pH 3–9) to identify hydrolysis-prone regions (e.g., amide bond cleavage at pH < 4).
Data indicate dimethylfuran derivatives degrade faster in aqueous solutions; lyophilization is recommended for long-term storage .
Key Considerations for Researchers
- Contradictory Findings : Cross-validate enzyme inhibition claims using orthogonal assays and structural analogs.
- Advanced Techniques : Integrate computational chemistry (e.g., DFT for electronic properties) with experimental data to resolve mechanistic ambiguities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
